4-Chloro-2-methyl-1H-indole

描述

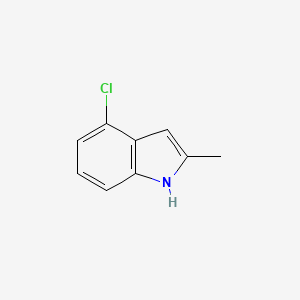

4-Chloro-2-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry . The compound this compound has a molecular formula of C9H8ClN and is characterized by a chlorine atom at the fourth position and a methyl group at the second position of the indole ring .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-1H-indole can be achieved through various methods. One common approach involves the reaction of 4-chloroaniline with acetone in the presence of a strong acid, followed by cyclization to form the indole ring . Another method includes the Bartoli indole synthesis, which involves the reaction of a nitroarene with vinyl Grignard reagents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound .

化学反应分析

Types of Reactions

4-Chloro-2-methyl-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxindoles.

Reduction: Reduction reactions can convert the compound into different indoline derivatives.

Substitution: Electrophilic substitution reactions are common, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted indoles, oxindoles, and indoline derivatives, depending on the specific reaction conditions and reagents used .

科学研究应用

Medicinal Applications

4-Chloro-2-methyl-1H-indole has shown significant potential in the field of pharmaceuticals. Its derivatives are being explored for various therapeutic applications:

- Neurodegenerative Diseases : Compounds related to 4-chloroindole have been identified as potential treatments for conditions such as Parkinson's disease. For instance, a derivative known as D512 has been studied for its efficacy in treating this disease, demonstrating promising results in preclinical trials .

- Infectious Diseases : The compound is also being investigated for its role in treating human African trypanosomiasis. The derivative NEU-1053 has been highlighted for its ability to combat this disease effectively .

- Cancer Research : Recent studies have suggested that indole derivatives, including those based on this compound, exhibit antiproliferative activity against various cancer cell lines. This activity is attributed to their ability to interfere with cellular signaling pathways essential for cancer cell survival .

Synthetic Methodologies

The synthesis of this compound and its derivatives involves several methodologies that enhance its functionalization:

- Chlorination Reactions : A common method for synthesizing 4-chloro derivatives involves the use of N-chlorosuccinimide (NCS) under mild conditions. This process allows for high yields and selectivity, making it suitable for large-scale preparations .

- Functionalization Techniques : Various functionalization strategies have been developed to modify the indole structure at different positions. For example, acylation and alkylation reactions have been employed to create diverse derivatives with tailored biological activities .

Case Study 1: Treatment of Parkinson's Disease

Research conducted by Das et al. (2015) demonstrated that the 4-chloroindole derivative D512 significantly improved motor function in animal models of Parkinson's disease. The study reported a mechanism involving the modulation of dopamine receptors, providing insights into its potential therapeutic role .

Case Study 2: Antiproliferative Activity

A recent study published in MDPI explored the synthesis of several indole derivatives, including those based on this compound. These compounds were tested against various cancer cell lines, revealing IC50 values indicating potent antiproliferative effects. The study concluded that these compounds could serve as lead candidates for further drug development .

Summary Table of Applications

作用机制

The mechanism of action of 4-Chloro-2-methyl-1H-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

相似化合物的比较

Similar Compounds

4-Chloro-1H-indole: Lacks the methyl group at the second position.

2-Methyl-1H-indole: Lacks the chlorine atom at the fourth position.

4-Bromo-2-methyl-1H-indole: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

4-Chloro-2-methyl-1H-indole is unique due to the presence of both a chlorine atom and a methyl group on the indole ring, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties compared to other indole derivatives .

生物活性

4-Chloro-2-methyl-1H-indole is a significant derivative of indole, a heterocyclic compound widely recognized for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Overview of Indole Derivatives

Indoles are known for their presence in numerous natural products and pharmaceuticals. They exhibit a broad spectrum of biological activities, including:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

- Antimalarial

The presence of halogen atoms, such as chlorine in this compound, often enhances these activities due to increased reactivity and interaction with biological targets .

Target Interactions

This compound interacts with various biomolecules, influencing multiple biochemical pathways. Key interactions include:

- Binding to cytochrome P450 enzymes , which play a crucial role in drug metabolism.

- Modulating the activity of transcription factors , leading to changes in gene expression and cellular responses .

Cellular Effects

The compound has been shown to affect various cellular processes:

- Influencing cell signaling pathways that regulate growth and apoptosis.

- Altering gene expression patterns associated with cancer progression and inflammation.

These interactions suggest that this compound could be a candidate for further investigation in therapeutic contexts.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives. For instance, a study demonstrated that related indole compounds exhibited significant cytotoxicity against various cancer cell lines, including breast carcinoma (MCF-7) and colorectal carcinoma (HCT 116). The IC50 values indicated that these compounds could effectively inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

| Compound | Cancer Cell Line | IC50 Value (µg/mL) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis induction |

| Indole Derivative X | HCT 116 | 6.76 | Inhibition of anti-apoptotic proteins |

Antimicrobial Properties

Another significant aspect of this compound is its antimicrobial activity. Studies have shown that compounds within the indole family possess potent antibacterial properties. The chloro group at the 4-position enhances the compound's ability to disrupt bacterial cell walls or interfere with essential metabolic processes .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other related indole derivatives:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Indole-3-acetic acid | Plant hormone | Significant biological activity |

| Indole-2-carboxylic acid | Carboxylic acid derivative | Used in bioactive molecule synthesis |

| This compound | Chloro group at C4 | Enhanced antibacterial activity |

The presence of both chloro and methyl groups in this compound distinguishes it from other derivatives by potentially enhancing its biological activity through synergistic effects .

属性

IUPAC Name |

4-chloro-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFKJCJIJXBWED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618342 | |

| Record name | 4-Chloro-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6127-16-8 | |

| Record name | 4-Chloro-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。